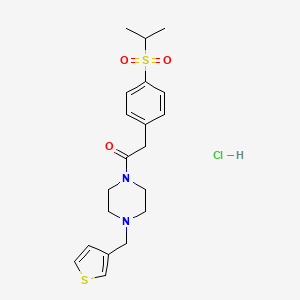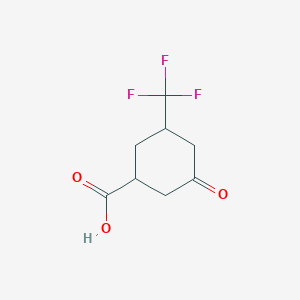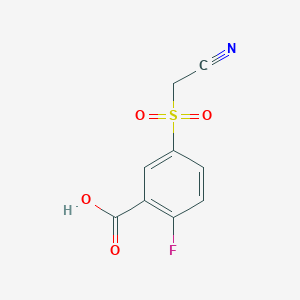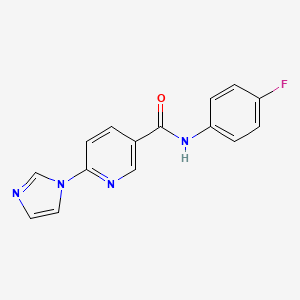
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C20H27ClN2O3S2 and its molecular weight is 443.02. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
Electrochemical methods have been employed for the synthesis of new phenylpiperazine derivatives, demonstrating an environmentally friendly, reagent-less approach that achieves high atom economy and safe waste management under ambient conditions. This method facilitates the creation of various phenylpiperazine derivatives, expanding the potential applications in pharmaceuticals and materials science (Nematollahi & Amani, 2011).
Antimicrobial Activity
New chalcones containing piperazine or 2,5-dichlorothiophene moiety have shown significant antimicrobial activity. These compounds, synthesized through Claisen-Schmidt condensation, exhibit potential against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and Candida albicans, indicating their potential in developing new antimicrobial agents (Tomar et al., 2007).
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety have been synthesized and evaluated for their antiproliferative effects against breast cancer cells. Certain compounds in this series have demonstrated promising antiproliferative properties, highlighting their potential as anticancer agents (Yurttaş et al., 2014).
Antipsychotic Potential
Design and synthesis of biphenyl moiety linked with aryl piperazine have yielded compounds with considerable anti-dopaminergic and anti-serotonergic activity. Certain derivatives have shown an impressive antipsychotic profile, which is crucial for the development of new treatments for psychiatric disorders (Bhosale et al., 2014).
Green Synthesis Approaches
Green microwave-assisted synthesis techniques have been applied to produce new compounds efficiently, with applications in drug development and the study of their interactions with biological targets. These methods offer faster reactions and potentially lower environmental impact (Merugu et al., 2010).
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2.ClH/c1-16(2)27(24,25)19-5-3-17(4-6-19)13-20(23)22-10-8-21(9-11-22)14-18-7-12-26-15-18;/h3-7,12,15-16H,8-11,13-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJENRJPBBVUQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2510083.png)
![8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2510087.png)



![2-chloro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2510091.png)
![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2510094.png)
![2-(3-methoxyphenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510096.png)
![4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2510098.png)
![5-Bromo-2-[[1-(oxetan-3-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2510099.png)
![4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2510101.png)
![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2510102.png)

